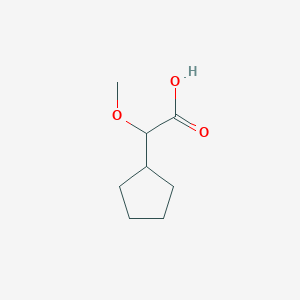

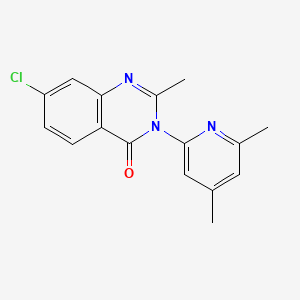

Methyl 4-(2-(1-(4-chlorophenyl)cyclopentanecarboxamido)ethyl)piperazine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperazine, which is a common building block in the synthesis of various organic compounds . Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary widely depending on the specific substituents attached to the piperazine ring . The structure of these compounds can be confirmed by various spectroscopic studies such as FT-IR, 1H & 13C NMR, and LCMS .Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, depending on the specific substituents present .Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the specific substituents attached to the piperazine ring .Applications De Recherche Scientifique

Metabolism and Pharmacological Effects

Metabolism in Rats : The compound 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) has demonstrated significant in vivo and in vitro anticancer activity with low toxicity. Research involving rats indicated the identification of five metabolites (M1-M5) after oral administration, elucidating the compound's metabolism through LC-MS/MS analysis (Jiang et al., 2007). Another study confirmed the presence of eight metabolites (M1-M8) in rats, highlighting the compound's comprehensive metabolic pathway and supporting its potential therapeutic applications (Jiang et al., 2007).

Antitumor Effects : Investigations into the antitumor effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester (Hyd) on the growth of transplant carcinoma in mice revealed significant inhibition rates against tumor growth, underscoring its potential as an anticancer agent (Fu, 2004).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as piperazine derivatives, have been found to interact withH1 receptors . These receptors play a crucial role in allergic reactions, and their antagonists are often used in the treatment of allergies .

Mode of Action

Piperazine derivatives, which share the same pharmacophore diphenylmethylpiperazine, are known to have a higher affinity to h1 receptors than histamine . This suggests that the compound might interact with its targets by binding to the H1 receptors, thereby inhibiting the allergic reaction caused by histamine.

Biochemical Pathways

It’s known that the interaction of similar compounds with h1 receptors can affect the histamine-mediated allergic response pathway .

Result of Action

Similar compounds have exhibited significant effects on both allergic asthma and allergic itching . This suggests that the compound might have a similar effect.

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN3O3.ClH/c1-27-19(26)24-14-12-23(13-15-24)11-10-22-18(25)20(8-2-3-9-20)16-4-6-17(21)7-5-16;/h4-7H,2-3,8-15H2,1H3,(H,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKIQRJSNFQCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide](/img/structure/B2946802.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)

![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)

![N-(3,5-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2946807.png)

![5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole](/img/structure/B2946808.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2946813.png)

![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)

![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)